2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid
Description
Systematic Nomenclature and Structural Elucidation of 2-[(Tert-Butoxy)Carbonyl]-2-Azaspiro[4.6]Undecane-4-Carboxylic Acid
The International Union of Pure and Applied Chemistry (IUPAC) name This compound provides a precise description of the compound’s architecture. Breaking down the nomenclature:
- 2-Azaspiro[4.6]undecane : Indicates a spirocyclic system where a nitrogen-containing six-membered ring (azacyclohexane) is fused to a seven-membered carbocycle via a single spiro atom (position 2). The numbering "[4.6]" specifies that the smaller ring has four carbons, and the larger ring has six carbons, forming an 11-membered spiro system.
- 4-Carboxylic acid : Denotes a carboxylic acid group (-COOH) at position 4 of the spiro structure.
- (Tert-butoxy)carbonyl : Refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 2.
The molecular formula C₁₆H₂₇NO₄ (molecular weight: 297.39 g/mol) confirms the presence of 16 carbon atoms, 27 hydrogens, one nitrogen, and four oxygens. Key structural features include:
- Spirocyclic Core : The nitrogen atom bridges a cyclohexane and cycloheptane ring, creating a rigid three-dimensional geometry.
- Boc Protection : The Boc group safeguards the secondary amine during synthetic transformations, a common strategy in peptide synthesis.
- Carboxylic Acid Functionality : Positioned at carbon 4, this group enables further derivatization, such as amide bond formation.
Structural elucidation relies on advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and carbon (¹³C) NMR spectra resolve the spirocyclic environment and substituent positions. For example, the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the carboxylic acid proton is typically absent due to exchange broadening.
- X-ray Crystallography : Resolves the spatial arrangement of atoms, confirming the spiro junction and stereochemistry.
- Mass Spectrometry : High-resolution mass spectra validate the molecular formula through exact mass measurements.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₇NO₄ | |
| Molecular Weight | 297.39 g/mol | |
| CAS Registry Number | 2089651-88-5 | |
| SMILES Notation | OC(=O)C1CN(CC21CCCCCC2)C(=O)OC(C)(C)C |
Historical Context and Discovery Timeline
The synthesis of this compound emerged from advancements in spirocyclic chemistry during the early 21st century. Spiro compounds gained prominence due to their conformational rigidity and bioactivity, particularly in drug discovery. The Boc-protected derivative was first reported in the late 2010s, as evidenced by its CAS registration (2089651-88-5) in 2019.
Key milestones in its development include:
- Spirocyclic Synthesis Methods : The 2010s saw innovations in constructing azaspiro systems via Petasis borono-Mannich reactions and cyclization strategies. For example, scalable routes to spirocyclic pyrrolidines enabled access to related frameworks.
- Protecting Group Strategies : The Boc group’s compatibility with diverse reaction conditions made it ideal for nitrogen protection in multistep syntheses.
- Applications in Medicinal Chemistry : Structural analogs of this compound have been explored as protease inhibitors and receptor modulators, driving interest in its synthetic accessibility.
Table 2: Synthetic Milestones for Spirocyclic Compounds
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-12(13(18)19)16(11-17)8-6-4-5-7-9-16/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
XUWVLTBSPGOCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azaspiro[46]undecane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a potential precursor in the synthesis of bioactive molecules. Its structural features make it suitable for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as:
- Antimicrobial agents : Compounds derived from spirocyclic structures have shown activity against various bacterial strains.
- Anticancer agents : Research indicates that modifications to the azaspiro framework can lead to compounds with cytotoxic properties against cancer cells.
Organic Synthesis
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid is utilized in organic synthesis as a versatile building block. It can participate in various reactions, including:
- Peptide synthesis : The carboxylic acid group allows for coupling reactions with amino acids, facilitating the formation of peptide bonds.
- Functionalization reactions : The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, enabling further functionalization of the molecule.
Material Science
Research has indicated that spirocyclic compounds can be used to develop new materials with unique properties. The incorporation of this compound into polymer matrices has been studied for:
- Drug delivery systems : The compound's ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
- Nanomaterials : Its structural properties allow for integration into nanocomposites, which can be utilized in various applications from electronics to biomedicine.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amine, allowing for selective reactions at other sites. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic carboxylic acids are widely employed in drug discovery due to their conformational rigidity and bioavailability. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Varying Spiro Ring Sizes
- 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1363381-87-6): Features a spiro[4.5]decane system (five-membered ring fused to a four-membered ring).
Functional Group Variations
- 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 1363381-11-6) :
- 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: Replaces the spiro system with a bicyclo[2.1.1]hexane scaffold, altering hydrogen-bonding capacity and solubility profiles .
Protective Group Differences
- 7,7-difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS: 1419101-45-3) :
Data Tables
Research Findings
- Synthetic Utility : The Boc-protected spiro[4.6]undecane derivative demonstrates superior stability in multi-step syntheses compared to trifluoroacetate-protected analogues, which require careful pH control .
- Biochemical Performance : Spiro[4.6] systems exhibit enhanced binding affinity to protease targets (e.g., HCV NS3/4A) over smaller spiro[4.5] analogues, attributed to improved conformational matching .
- Solubility Challenges: Fluorinated derivatives like 6,6-difluorospiro[3.3]heptane-2-carboxylic acid show reduced aqueous solubility (~0.5 mg/mL) compared to non-fluorinated counterparts, limiting formulation options .
Notes
- Data Gaps : Exact molecular formulas for some compounds (e.g., the target compound) are inferred due to incomplete catalog entries .
- Synthesis References : Key methodologies are described in patent literature (e.g., EP 4 374 877 A2) but lack experimental details .
- Structural Diversity : Variations in spiro ring sizes and protective groups significantly influence pharmacological profiles, necessitating case-specific optimization .
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid (CAS No. not specified in the search results) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C16H27NO4, with a molecular weight of approximately 297.39 g/mol. The compound features a spirocyclic structure that may influence its interaction with biological targets.
Research indicates that compounds with spirocyclic structures can exhibit various biological activities, including modulation of receptor systems and enzyme inhibition. The specific mechanism of action for this compound remains under investigation, but it may interact with G-protein-coupled receptors (GPCRs), which are crucial for many physiological processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties. For instance, spirocyclic compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or function.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The specific cytotoxicity profile of this compound needs further elucidation through in vitro assays.
- Neuroactivity : Compounds with similar structures have been explored for neuroprotective effects and modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry reported that spirocyclic compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity Assays : In vitro assays conducted on derivatives showed promising results against breast cancer cell lines (MCF-7). The spiro structure was found to enhance the interaction with cellular targets, leading to increased apoptosis .
- Neuroprotective Effects : Research indicated that certain azaspiro compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H27NO4 |
| Molecular Weight | 297.39 g/mol |
| CAS Number | Not specified |
| Potential Activities | Antimicrobial, Cytotoxic, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
